3,6,9,12-Tetraoxapentadec-14-yn-1-ol
CAS No.: 87450-10-0
Cat. No.: VC0540348
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87450-10-0 |
---|---|
Molecular Formula | C11H20O5 |
Molecular Weight | 232.27 g/mol |
IUPAC Name | 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2 |
Standard InChI Key | WQMJFCWQBPUZCK-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCOCCOCCO |
Canonical SMILES | C#CCOCCOCCOCCOCCO |
Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
The structural identity of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is defined by its IUPAC name, 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol, which reflects its linear PEG backbone interspersed with ether oxygen atoms and terminated by a propargyl group and a hydroxyl group. The molecular formula C₁₁H₂₀O₅ corresponds to a molar mass of 232.27 g/mol, with a density of 1.071 g/cm³ and a boiling point of 324.4°C at standard atmospheric pressure .
The compound’s canonical SMILES representation, C#CCOCCOCCOCCOCCO, highlights the alkyne moiety (#C-C) at the terminal position and the repeating ethylene glycol units. Its InChI key, WQMJFCWQBPUZCK-UHFFFAOYSA-N, provides a unique identifier for computational and database applications. The presence of four ethylene oxide units (PEG4) between the alkyne and hydroxyl groups confers flexibility and hydrophilicity, critical for its role as a spacer in bioconjugation .
Physicochemical Properties
The compound’s physicochemical profile is central to its industrial and research applications. Key properties are summarized below:
Property | Value/Description |
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Molecular Formula | C₁₁H₂₀O₅ |
Molecular Weight | 232.27 g/mol |
Boiling Point | 324.4 ± 32.0 °C at 760 mmHg |
Density | 1.071 ± 0.06 g/cm³ (Predicted) |
Solubility | Soluble in DMSO |
Purity | >97% |
Appearance | Colorless or Light Yellowish Liquid |
Storage Conditions | 2–8°C (short-term), -20°C (long-term) |
These properties ensure compatibility with organic synthesis protocols while maintaining stability during storage. The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in reactions requiring polar aprotic solvents, and its liquid state at room temperature simplifies handling in laboratory settings .
Synthesis and Manufacturing
The synthesis of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol typically involves sequential etherification reactions starting from propargyl alcohol and tetraethylene glycol. Under inert atmospheric conditions and basic catalysis (e.g., potassium carbonate), the hydroxyl groups of tetraethylene glycol undergo nucleophilic substitution with propargyl bromide, followed by purification via column chromatography to isolate the desired product. Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts, with high-performance liquid chromatography (HPLC) ensuring >97% purity .
Applications in Targeted Protein Degradation (PROTACs)
One of the most transformative applications of this compound is its role as a PEG-based PROTAC (Proteolysis-Targeting Chimera) linker. PROTACs are bifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, inducing their ubiquitination and subsequent degradation via the proteasome. The compound’s PEG4 spacer bridges the E3 ligase ligand and the target protein binder, providing optimal distance and flexibility for ternary complex formation .
Studies demonstrate that the tetraethylene glycol chain length in 3,6,9,12-Tetraoxapentadec-14-yn-1-ol balances steric hindrance and solubility, enhancing PROTAC efficacy compared to shorter (PEG3) or longer (PEG5) analogs. For example, PROTACs incorporating this linker exhibited improved degradation efficiency (>80% target depletion at 100 nM concentrations) in cellular models of oncology and neurodegenerative diseases .
Bioconjugation via Click Chemistry
The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This reaction forms stable 1,2,3-triazole linkages with azide-functionalized biomolecules, enabling site-specific modifications of proteins, nucleic acids, and glycans. In RNA modification, the compound’s PEG spacer mitigates steric clashes during conjugation, achieving yields exceeding 90% in model systems .
Comparative studies with analogous linkers revealed that the PEG4 chain in 3,6,9,12-Tetraoxapentadec-14-yn-1-ol optimally balances reaction kinetics and product stability. For instance, conjugates prepared using this linker demonstrated <5% hydrolysis over 72 hours in physiological buffers, outperforming PEG3 variants by a factor of three .
Solubility Enhancement in Hydrophobic Payloads
The hydrophilic PEG backbone of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol significantly improves the aqueous solubility of hydrophobic drug candidates. In preclinical testing, PEGylation of a tyrosine kinase inhibitor increased its solubility from 0.2 mg/mL to 12.4 mg/mL, enabling intravenous administration without solubilizing excipients. Pharmacokinetic analyses in rodent models showed a 4.2-fold increase in plasma half-life (t₁/₂ = 8.7 hours) compared to the non-PEGylated drug .
Comparison with Related PEG-Based Linkers
The compound’s performance is contextualized against structurally similar agents:
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Propargyl-PEG3-OH: Shorter PEG chain reduces solubility enhancement (42% less effective in hydrophobic drug formulations) but offers faster reaction kinetics in CuAAC.
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Propargyl-PEG5-OH: Extended spacer improves proteasome engagement in PROTACs but increases molecular weight (284.33 g/mol), complicating tissue penetration.
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Azide-PEG4-OH: Lacks alkyne functionality, limiting utility to strain-promoted azide-alkyne cycloaddition (SPAAC) systems.
3,6,9,12-Tetraoxapentadec-14-yn-1-ol occupies a niche where moderate PEG length and dual reactivity (alkyne + hydroxyl) enable versatile applications without compromising pharmacokinetic profiles .
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